molecular formula C12H15FN2O3 B2825474 (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol CAS No. 1233958-92-3

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol

Cat. No.: B2825474
CAS No.: 1233958-92-3
M. Wt: 254.261
InChI Key: UYLPQPNACBGPER-MGCOHNPYSA-N
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Description

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol (CAS: 1233955-41-3) is a chiral cyclohexanol derivative featuring a trans-configuration at the 1,4-positions of the cyclohexane ring. Its structure includes a 4-fluoro-2-nitrophenylamino substituent, contributing to its unique electronic and steric properties. The compound has a molecular formula of C₁₂H₁₆FN₂O₃ and a molecular weight of 254.26 g/mol . It is primarily utilized in pharmaceutical research and development as a building block for asymmetric synthesis, particularly in kinase inhibitor and anticancer agent discovery .

Properties

IUPAC Name

4-(4-fluoro-2-nitroanilino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1,6-7,9-10,14,16H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLPQPNACBGPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223236
Record name trans-4-[(4-Fluoro-2-nitrophenyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-92-3
Record name trans-4-[(4-Fluoro-2-nitrophenyl)amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with 4-fluoro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation under standard conditions:
Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine).
Product : N-Acetyl derivative, enhancing stability for further synthetic modifications.

Mechanism :
R-NH2+CH3COClR-NH-CO-CH3+HCl\text{R-NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{R-NH-CO-CH}_3 + \text{HCl}

Nitration and Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the nitro group) participates in directed electrophilic substitution:
Reagents : Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
Regioselectivity : The fluoro and nitro groups direct incoming electrophiles to specific positions, though exact regiochemical outcomes depend on reaction conditions.

Oxidation Reactions

The cyclohexanol hydroxyl group is susceptible to oxidation:
Reagents : Potassium permanganate (KMnO₄) or Jones reagent under acidic conditions.
Product : Corresponding cyclohexanone derivative, verified via IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

Mechanism :
CyclohexanolKMnO4,H+Cyclohexanone\text{Cyclohexanol} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Cyclohexanone}

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.
Product : (1R,4R)-4-(4-Fluoro-2-aminophenylamino)cyclohexanol, a potential intermediate for bioactive molecules .

Mechanism :
Ar-NO2H2,Pd/CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Ar-NH}_2

Reaction Conditions and Optimization

  • Temperature Control : Nitration requires low temperatures (0–5°C) to prevent side reactions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.

  • Catalyst Loading : 5–10% Pd/C is typical for nitro group reduction.

Side Reactions and Mitigation

  • Over-Oxidation : During cyclohexanol oxidation, excessive KMnO₄ may degrade the ring; stoichiometric control is critical.

  • Competitive Reduction : Hydrogenation may concurrently reduce other functional groups; selective catalysts (e.g., PtO₂) are under investigation.

Scientific Research Applications

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent Position CAS Number Molecular Weight (g/mol) Key Differences
(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol 4-Fluoro, 2-Nitro 1233955-41-3 254.26 Balances electron-withdrawing nitro and fluorine groups; moderate steric bulk .
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol 3-Fluoro, 2-Nitro 218915-49-2 254.26 Fluorine at meta-position reduces para-directing effects of nitro group; altered reactivity in electrophilic substitution .
(1R,4R)-4-(2-Fluoro-6-nitrophenylamino)cyclohexanol 2-Fluoro, 6-Nitro 1233958-43-4 254.26 Ortho-fluorine increases steric hindrance; nitro at para-position may enhance hydrogen-bonding potential .
(1R,4R)-4-(2-Nitrophenylamino)cyclohexanol 2-Nitro (no fluorine) 1233954-85-2 236.27 Absence of fluorine reduces electronegativity; simpler synthesis due to fewer substituents .

Physicochemical Properties

  • Polarity: The 4-fluoro-2-nitro derivative exhibits higher polarity than its non-fluorinated counterpart (CAS 1233954-85-2) due to the electronegative fluorine atom .
  • Solubility: Nitro groups reduce aqueous solubility, but the trans-cyclohexanol configuration improves solubility in polar organic solvents like DMSO .

Pharmacological Relevance

  • Kinase Inhibition : The 4-fluoro-2-nitro derivative’s fluorine atom may enhance binding to ATP pockets in kinases, a feature exploited in anticancer drug candidates .
  • Antitumor Activity: Analogues like (1R,4R)-4-((2-(Butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol (UNC2250) demonstrate potent activity in preclinical models, suggesting structural templates for optimization .

Biological Activity

(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H15FN2O3
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 1233958-92-3

The compound features a cyclohexanol backbone substituted with a fluorinated nitrophenylamino group, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals and inhibit lipid peroxidation, which is essential in protecting cells from oxidative stress .

Antibacterial Activity

In vitro studies have demonstrated that derivatives of cyclohexanol compounds possess antibacterial properties against various strains of Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit similar activity, making it a candidate for further exploration in antimicrobial applications .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the nitrophenyl group enhances its ability to interact with biological targets, potentially influencing pathways related to inflammation and oxidative stress.

Case Studies

  • Study on Antioxidant Properties :
    • A study evaluated various derivatives for their ability to scavenge hydroxyl radicals and inhibit lipid peroxidation. The results indicated that certain derivatives showed profound antioxidant potential, comparable to standard antioxidants like ascorbic acid .
  • Antibacterial Screening :
    • In another study, several cyclohexanol derivatives were screened for antibacterial activity. Compounds exhibiting moderate to good activity against tested bacterial strains were identified, indicating the potential of this compound in developing new antibacterial agents .

Data Summary

Property Value
Molecular FormulaC12H15FN2O3
Molecular Weight254.26 g/mol
CAS Number1233958-92-3
Antioxidant ActivitySignificant (IC50 values comparable to ascorbic acid)
Antibacterial ActivityModerate to Good

Q & A

Q. What are the primary synthetic routes for (1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol, and how can stereochemical purity be ensured?

The synthesis typically involves coupling a fluoronitroaniline derivative with a trans-cyclohexanol scaffold. Key steps include:

  • Enantioselective catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) to control the (1R,4R) configuration .
  • Chiral resolution : Separate diastereomers via recrystallization or chiral HPLC if racemic mixtures form .
  • Monitoring : Confirm stereochemistry using polarimetry, chiral HPLC, or X-ray crystallography .

Q. How is the structure of this compound validated experimentally?

Structural validation requires:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and cyclohexane chair conformation.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • X-ray crystallography : Definitive proof of stereochemistry and spatial arrangement .

Q. What are the critical safety considerations when handling this compound?

While specific safety data is limited, analogous cyclohexanol derivatives suggest:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential nitro-group toxicity .
  • Storage : Sealed containers under refrigeration to prevent degradation .

Q. What analytical techniques are used to assess purity and stability?

  • HPLC/GC : Quantify purity (>95% typical for research-grade material) .
  • TGA/DSC : Evaluate thermal stability and decomposition profiles.
  • UV-Vis spectroscopy : Monitor nitro group stability under light or acidic conditions .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be troubleshooted?

Contamination by (1S,4S) or cis-diastereomers may arise due to:

  • Incomplete resolution : Optimize chiral column conditions (e.g., Chiralpak IA with hexane:isopropanol gradients) .
  • Epimerization : Avoid prolonged exposure to acidic/basic conditions during workup .
  • Validation : Cross-check with NOESY NMR to confirm spatial proton relationships .

Q. What strategies resolve contradictions in reported biological activity (e.g., kinase inhibition vs. inactivity)?

Discrepancies may stem from:

  • Off-target effects : Use isoform-selective kinase assays (e.g., TAK1 vs. IKKα) to confirm specificity .
  • Impurities : Re-evaluate synthetic batches via LC-MS for byproducts (e.g., dehalogenated derivatives).
  • Cellular context : Test in physiologically relevant cell lines with controlled expression of target kinases .

Q. How does the nitro group influence the compound’s reactivity and drug-like properties?

The nitro group:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with thiols or amines) for prodrug derivatization .
  • Impacts solubility : Reduces aqueous solubility but improves membrane permeability (logP ~2.5 predicted) .
  • Metabolic stability : Prone to nitro-reductase activity in vivo, necessitating stability assays in liver microsomes .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • Docking studies : Use AutoDock Vina with crystal structures of TAK1-TAB1 (PDB: 4L53) to identify key interactions (e.g., hydrogen bonds with Ser176) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
  • QSAR models : Correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Methodological Tables

Q. Table 1: Key Characterization Data

ParameterMethodExpected ResultReference
Melting PointDSC178–180°C (decomposition observed)
Specific RotationPolarimetry[α]D20^{20}_D = +42.5° (c=1, CHCl3_3)
Chiral PurityChiral HPLC>99% ee (Chiralpak IA, hexane:IPA)

Q. Table 2: Common Synthetic Byproducts

ByproductSourceMitigation Strategy
(1S,4S)-enantiomerIncomplete resolutionOptimize chiral column gradients
Dehalogenated derivativeReduction under H2_2Use milder reducing agents (e.g., NaBH4_4)

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